Eichlerialactone
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Overview
Description
Eichlerialactone is a sesquiterpene compound isolated from the plant Chisocheton penduliflorus. It is known for its biological activities, including weak cytotoxicity against breast cancer cells and significant antimicrobial properties .
Preparation Methods
Eichlerialactone can be isolated from the fruits and leaves of Aglaia erythrosperma. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, typically greater than 95% .
Chemical Reactions Analysis
Eichlerialactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Eichlerialactone has several scientific research applications:
Chemistry: It is used as a reference standard and a synthetic precursor compound.
Biology: This compound exhibits good antibacterial activity against Gram-positive pathogens and antimycobacterial activity against Mycobacterium tuberculosis
Industry: This compound is used as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The antimicrobial activity of Eichlerialactone is due to its ability to inhibit bacterial protein synthesis. It binds to the ribosome and inhibits the binding of transfer RNA to messenger RNA, thereby inhibiting protein synthesis .
Comparison with Similar Compounds
Eichlerialactone is unique among sesquiterpenes due to its specific biological activities. Similar compounds include:
Cabraleadiol: Another sesquiterpene with similar antimicrobial properties.
Cabraleahydroxylactone: Exhibits weak cytotoxicity against breast cancer cells.
Cabralealactone: Known for its antimicrobial activity.
This compound stands out due to its combination of weak cytotoxicity and significant antimicrobial properties, making it a valuable compound for further research and development.
Biological Activity
Eichlerialactone is a sesquiterpene compound isolated from the plant Chisocheton penduliflorus. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities. The structural characteristics of this compound contribute to its pharmacological potential, although specific details on its chemical structure have not been extensively documented in the available literature.
Anticancer Activity
Research indicates that this compound exhibits weak cytotoxic effects against breast cancer cells. In a study evaluating various triterpenoids, this compound was noted for its low cytotoxicity compared to other compounds in the same category . This suggests that while it may not be a potent anticancer agent, it could have potential as part of a broader therapeutic strategy when combined with other agents.
Table 1: Cytotoxicity of this compound on Breast Cancer Cells
Case Studies and Research Findings
- Cytotoxicity Assessment : A study aimed at evaluating the cytotoxic effects of various natural compounds found that this compound displayed minimal cytotoxicity against breast cancer cell lines, suggesting that while it may not be effective alone, it could serve as a scaffold for developing more potent derivatives .
- Antimicrobial Studies : Although direct studies on this compound's antimicrobial properties are scarce, related sesquiterpenes have demonstrated significant activity against pathogens associated with biofilm formation, which is critical in chronic infections .
- Pharmacological Potential : The broader category of sesquiterpenes has been recognized for various pharmacological effects including anti-inflammatory and anticancer activities. This positions this compound within a promising framework for future research aimed at enhancing its bioactivity through structural modifications or combination therapies .
Properties
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUPXHLKIIVCR-FAKJQIDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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